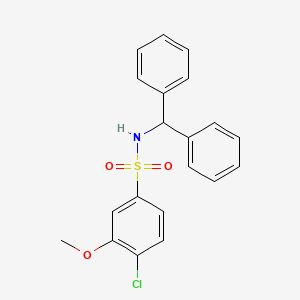

N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide

CAS No.: 496014-51-8

Cat. No.: VC4464616

Molecular Formula: C20H18ClNO3S

Molecular Weight: 387.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496014-51-8 |

|---|---|

| Molecular Formula | C20H18ClNO3S |

| Molecular Weight | 387.88 |

| IUPAC Name | N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3 |

| Standard InChI Key | IVKXLQLYVKZIDV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound’s backbone consists of a benzene ring substituted with a sulfonamide group (-SO₂NH-), a chlorine atom at position 4, and a methoxy group (-OCH₃) at position 3. The benzhydryl moiety [(C₆H₅)₂CH-] attached to the sulfonamide nitrogen distinguishes it from simpler N-alkyl or N-aryl sulfonamides (e.g., N-benzyl or N-ethyl variants). This bulky substituent likely enhances lipophilicity, influencing solubility and membrane permeability.

Molecular Formula and Weight

-

Empirical Formula: C₂₀H₁₇ClN₂O₃S

-

Molecular Weight: 412.88 g/mol

Derived by substituting the ethyl and benzyl groups in N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide (C₁₆H₁₈ClNO₃S, 339.8 g/mol) with a benzhydryl group (C₁₃H₁₁).

Key Structural Features

-

Sulfonamide Group: Imparts hydrogen-bonding capacity and acidity (pKa ~10–11).

-

Chlorine Atom: Enhances electrophilicity and influences halogen-bonding interactions .

-

Methoxy Group: Modulates electronic effects through resonance donation.

-

Benzhydryl Group: Introduces steric bulk and π-π stacking potential.

Synthetic Pathways and Optimization

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines . For N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide, the proposed route involves:

-

Sulfonyl Chloride Preparation:

Chlorosulfonation of 4-chloro-3-methoxybenzoic acid or its derivatives yields 4-chloro-3-methoxybenzenesulfonyl chloride. -

Amine Coupling:

Reaction with benzhydrylamine [(C₆H₅)₂CHNH₂] under controlled pH (7–9) and temperature (30–55°C) :

Challenges and Solutions

-

Steric Hindrance: The benzhydryl group may slow reaction kinetics; elevated temperatures or polar aprotic solvents (e.g., DMF) could mitigate this .

-

Byproduct Formation: Excess amine or phase-transfer catalysts (e.g., Turkish red oil) improve selectivity .

Physicochemical Properties (Inferred)

Table 1: Predicted Properties of N-Benzhydryl-4-chloro-3-methoxybenzenesulfonamide

Applications and Industrial Relevance

Pharmaceutical Development

-

Analgesics: Sulfonamides with bulky N-substituents show promise in pain management.

-

Anticonvulsants: Sodium channel blockade correlates with seizure suppression .

Material Science

Sulfonamide-based polymers incorporating benzhydryl groups could exhibit enhanced thermal stability and solubility profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume